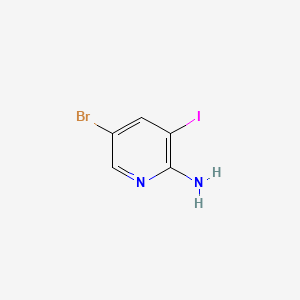

2-Amino-5-bromo-3-iodopyridine

Beschreibung

Significance of Polyhalogenated Pyridines in Contemporary Chemistry

Polyhalogenated pyridines are a class of heterocyclic compounds that have garnered considerable attention in modern chemistry. cymitquimica.com Their significance stems from the presence of multiple halogen substituents, which can be selectively manipulated through various cross-coupling and substitution reactions. cymitquimica.comrsc.org This differential reactivity allows for the sequential and controlled introduction of diverse functional groups, making them powerful platforms for the synthesis of complex, highly substituted pyridine (B92270) derivatives. rsc.org Pyridines are a core structural motif in numerous biologically active compounds, including a significant portion of FDA-approved pharmaceuticals. acs.org The ability to precisely modify the pyridine ring through its halogenated derivatives is therefore crucial for the development of new drugs and other functional materials. acs.org The electronic nature of the pyridine ring, being π-deficient, further influences the reactivity of the halogen substituents, often facilitating nucleophilic aromatic substitution reactions. msu.edunih.gov

Overview of 2-Amino-5-bromo-3-iodopyridine as a Key Heterocyclic Building Block

This compound is a prime example of a polyhalogenated pyridine that serves as a key heterocyclic building block. researchgate.netijssst.info Its utility is derived from the distinct reactivity of its three functional groups: an amino group and two different halogen atoms (bromine and iodine) at specific positions on the pyridine ring. cymitquimica.com This arrangement allows for a high degree of control in synthetic transformations. The presence of both bromine and iodine is particularly advantageous, as the carbon-iodine bond is generally more reactive than the carbon-bromine bond in metal-catalyzed cross-coupling reactions. This reactivity difference enables selective functionalization at the 3-position (iodine) while leaving the 5-position (bromine) available for subsequent transformations. The amino group at the 2-position not only influences the electronic properties of the ring but also provides a handle for further derivatization or for directing metallation reactions. This trifunctional nature makes this compound an important intermediate in the synthesis of pharmaceuticals, particularly tyrosine kinase inhibitors for cancer therapy, as well as in the development of materials and agrochemicals. ijssst.infogoogle.com

Historical Context of Halogenated Pyridine Synthesis and Functionalization

The synthesis of halogenated pyridines has a long history, with early methods often relying on direct halogenation of pyridine itself. However, these reactions often lead to mixtures of polyhalogenated products and can be difficult to control. msu.edu Over time, more refined methods were developed, including the use of pyridine N-oxides to direct halogenation to specific positions. acs.org For instance, the reaction of pyridine N-oxides with phosphoryl halides (POX₃) has been a common approach to introduce halogens at the 2- and 4-positions. acs.org The development of directed ortho-metalation techniques provided another powerful tool for the regioselective introduction of halogens. The functionalization of these halogenated pyridines has evolved significantly with the advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These methods have revolutionized the ability to form carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine ring, greatly expanding the synthetic utility of halogenated pyridines. More recent advancements have focused on developing more environmentally benign and selective methods for both the synthesis and functionalization of these important building blocks. acs.org

Chemical and Physical Properties of this compound

A comprehensive understanding of the chemical and physical properties of this compound is essential for its effective application in synthesis. These properties dictate its reactivity, solubility, and handling requirements.

Molecular Structure and Spectroscopic Data

The molecular structure of this compound consists of a pyridine ring substituted with an amino group at the 2-position, a bromine atom at the 5-position, and an iodine atom at the 3-position. The presence of the electron-donating amino group and the electron-withdrawing halogen atoms significantly influences the electronic distribution within the aromatic ring.

Spectroscopic data is crucial for the identification and characterization of this compound. In the ¹H NMR spectrum (recorded in CDCl₃), characteristic signals appear for the aromatic protons. The proton at the 6-position typically appears as a doublet around δ 8.06 ppm, and the proton at the 4-position as a doublet around δ 7.96 ppm. The amino group protons give rise to a broad singlet at approximately δ 5.00 ppm. ijssst.info The mass spectrum (LCMS-ESI) shows a molecular ion peak (m/z) consistent with the calculated mass for the molecular formula C₅H₄BrIN₂, which is 298.8159. ijssst.info

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It typically appears as a light-yellow to orange solid or powder. wateclaboratories.comsigmaaldrich.comcymitquimica.com

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄BrIN₂ | cymitquimica.comwateclaboratories.comchemicalbook.com |

| Molecular Weight | 298.91 g/mol | wateclaboratories.comsigmaaldrich.comchemicalbook.com |

| Melting Point | 111-113 °C | wateclaboratories.comsigmaaldrich.comchemicalbook.com |

| Boiling Point (Predicted) | 308.2 ± 42.0 °C | wateclaboratories.comchemicalbook.com |

| Density (Predicted) | 2.426 ± 0.06 g/cm³ | wateclaboratories.com |

| Appearance | Light-yellow to orange solid/powder | wateclaboratories.comsigmaaldrich.comcymitquimica.com |

| Purity | ≥97% | sigmaaldrich.com |

Crystallographic Analysis

While detailed crystallographic data for this compound is not widely published in the provided search results, X-ray crystallography is a definitive technique for confirming the regiochemistry of halogenation in related substituted pyridines. Such an analysis would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. The crystal packing would likely be influenced by hydrogen bonding involving the amino group and halogen bonding interactions.

Synthesis and Manufacturing Processes

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.

Established Synthetic Routes to this compound

The most common synthetic route starts from 2-aminopyridine (B139424). researchgate.netijssst.info The first step is the regioselective bromination at the 5-position to yield 2-amino-5-bromopyridine (B118841). This is typically achieved using a brominating agent like N-bromosuccinimide (NBS). researchgate.netijssst.info It is crucial to control the reaction conditions to minimize the formation of the di-brominated byproduct, 2-amino-3,5-dibromopyridine (B40352). researchgate.netijssst.info

The subsequent step is the iodination of 2-amino-5-bromopyridine at the 3-position. This is often accomplished using a combination of potassium iodate (B108269) (KIO₃) and potassium iodide (KI) in the presence of an acid, such as sulfuric acid. google.com This method has been shown to produce this compound in good yield and high purity. google.com

Alternative, older methods for the bromination of 2-aminopyridine have utilized liquid bromine in acetic acid, but these can be less selective and require the handling of hazardous reagents. orgsyn.org

Industrial-Scale Manufacturing Considerations

For the industrial-scale production of this compound, several factors must be considered to ensure a safe, efficient, and cost-effective process. The use of NBS for bromination is advantageous as it is easier to handle than liquid bromine. researchgate.netijssst.info However, the cost of reagents and the management of byproducts are important considerations. One study has shown that it is possible to recycle materials from the iodination step, which would be economically beneficial for large-scale production. researchgate.net The process should be designed to minimize cumbersome operations and lengthy reaction times. ijssst.info A method that avoids chromatographic purification, such as direct crystallization of the product, is highly desirable for industrial applications. google.com

Purification and Characterization Techniques

After synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and other impurities. Recrystallization from a suitable solvent, such as ethanol (B145695), is a common method for purification. google.com The purity of the final product is typically assessed using High-Performance Liquid Chromatography (HPLC). ijssst.info Characterization and confirmation of the structure are carried out using spectroscopic techniques, primarily ¹H NMR and Mass Spectrometry, as detailed in section 2.1. ijssst.info

Reactivity and Functionalization

The synthetic power of this compound lies in the differential reactivity of its functional groups, which allows for a wide range of selective transformations.

Regioselective Reactions at the Halogen Positions

A key feature of this compound is the ability to selectively react one halogen over the other. In transition-metal-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This allows for selective functionalization at the 3-position via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, while leaving the bromine at the 5-position intact for subsequent transformations. This stepwise functionalization is a cornerstone of its utility in building complex molecules.

Transformations of the Amino Group

The amino group at the 2-position can undergo a variety of chemical transformations. It can be acylated, alkylated, or used as a directing group for metallation reactions. The amino group can also be converted to other functionalities, such as a diazonium salt, which can then be displaced by a wide range of nucleophiles. Furthermore, the amino group can participate in condensation reactions to form fused heterocyclic systems.

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. As mentioned, the iodine at the 3-position is the more reactive site. This allows for the introduction of aryl, heteroaryl, alkynyl, and other groups at this position with high selectivity. After functionalization at the 3-position, the bromine at the 5-position can then be subjected to a second cross-coupling reaction, providing a powerful strategy for the divergent synthesis of a library of compounds from a common intermediate.

Applications in Organic Synthesis

The unique reactivity profile of this compound makes it a valuable tool in various areas of organic synthesis, from the construction of complex heterocyclic frameworks to the development of new therapeutic agents.

Synthesis of Fused Heterocyclic Systems

The multiple functional groups on this compound make it an ideal starting material for the synthesis of fused heterocyclic systems. For example, the amino group can be used as a nucleophile to react with a suitably functionalized group introduced at the 3-position via cross-coupling, leading to the formation of a new ring fused to the pyridine core. This strategy has been employed in the synthesis of various biologically active scaffolds, such as imidazo[1,2-a]pyridines. beilstein-journals.org

Role in Medicinal Chemistry and Drug Discovery

This compound is a crucial intermediate in medicinal chemistry and drug discovery. cymitquimica.comijssst.info It is particularly important in the synthesis of tyrosine kinase inhibitors, a class of drugs widely used in cancer chemotherapy. ijssst.infogoogle.com The ability to selectively introduce different substituents at the 3- and 5-positions allows for the fine-tuning of the pharmacological properties of the final molecule. It has also been used in the development of CRAC inhibitors for treating autoimmune and inflammatory diseases, and FabI inhibitors with potential antibacterial activity. google.com

Applications in Materials Science and Agrochemicals

Beyond pharmaceuticals, this compound and its derivatives have applications in materials science and agrochemicals. ijssst.infochemimpex.com The polyhalogenated pyridine core can be incorporated into larger conjugated systems for use in organic electronics, such as organic semiconductors and dyes. chemimpex.com In the field of agrochemicals, substituted pyridines are a well-established class of compounds with a wide range of biological activities, and this compound serves as a versatile starting material for the synthesis of new potential pesticides and herbicides. ijssst.info

Comparative Analysis with Other Halogenated Pyridines

To fully appreciate the synthetic utility of this compound, it is useful to compare it with other halogenated pyridines.

Reactivity Comparison with Dihalogenated and Monohalogenated Pyridines

Compared to monohalogenated pyridines, this compound offers significantly more synthetic flexibility due to the presence of multiple reaction sites. Dihalogenated pyridines, such as 2,5-dibromopyridine, also allow for sequential functionalization, but the lack of a significant reactivity difference between the two bromine atoms can lead to selectivity issues. The presence of both iodine and bromine in this compound provides a clear and predictable order of reactivity in cross-coupling reactions, which is a major advantage. The amino group also modulates the reactivity of the ring and provides an additional site for modification, a feature absent in simple dihalogenated pyridines.

Synthetic Utility versus other Tri-substituted Pyridines

When compared to other tri-substituted pyridines, the specific combination of an amino group, a bromine atom, and an iodine atom in this compound is particularly powerful. For example, a trisubstituted pyridine with three different halogens (e.g., chloro, bromo, and iodo) would also offer high selectivity in cross-coupling reactions. However, the amino group in this compound is not just another functional group; it is a key element for building fused ring systems and for introducing nitrogen-containing functionalities that are common in biologically active molecules. This combination of features makes this compound a uniquely versatile and valuable building block in organic synthesis.

Future Trends and Outlook

The field of organic synthesis is constantly evolving, and the use of versatile building blocks like this compound is likely to continue to grow.

Emerging Synthetic Methodologies

Future research will likely focus on developing even more efficient, selective, and sustainable methods for the synthesis and functionalization of this compound. This could include the use of novel catalytic systems, such as photoredox catalysis, to achieve transformations that are not possible with traditional methods. The development of one-pot, multi-component reactions starting from this compound would also be a significant advancement, allowing for the rapid construction of molecular complexity.

Potential for New Applications

The unique structural and electronic properties of this compound suggest that it has the potential for new applications beyond its current uses. In medicinal chemistry, it could be used to develop new classes of therapeutic agents targeting a wider range of diseases. In materials science, the incorporation of this building block into novel polymers and supramolecular assemblies could lead to materials with interesting optical, electronic, or self-healing properties. As our understanding of the relationship between molecular structure and function continues to grow, so too will the potential applications of this versatile chemical compound.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-3-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrIN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPERZSKJGNUSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363974 | |

| Record name | 2-Amino-5-bromo-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381233-96-1 | |

| Record name | 2-Amino-5-bromo-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 5 Bromo 3 Iodopyridine

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 2-Amino-5-bromo-3-iodopyridine identifies two primary synthetic pathways. The core strategy involves the sequential introduction of bromine and iodine onto a pyridine (B92270) ring. This deconstruction points to two key precursors: 2-Aminopyridine (B139424) and the intermediate, 2-Amino-5-bromopyridine (B118841). The synthesis is designed to first install the bromo group at the 5-position, followed by the iodo group at the 3-position, leveraging the directing effects of the amino group.

Synthesis from 2-Aminopyridine

The synthesis of this compound starting from 2-aminopyridine is a well-established two-step process. ijssst.infogoogle.com The initial step involves the regioselective bromination of 2-aminopyridine to form 2-amino-5-bromopyridine. ijssst.info This intermediate is then subjected to a subsequent iodination reaction to yield the final product, this compound. ijssst.infogoogle.com This route has been optimized to achieve high yields, with the bromination step reaching up to 95.0% and the subsequent iodination achieving 73.7%. ijssst.inforesearchgate.net A total yield of approximately 70% from the starting material to the final product has been reported. ijssst.info

Synthesis from 2-Amino-5-bromopyridine

The more direct synthetic route begins with 2-amino-5-bromopyridine, which serves as a crucial intermediate. ijssst.infoorgsyn.org This pathway focuses solely on the iodination of the pre-brominated pyridine ring. The process involves treating 2-amino-5-bromopyridine with an iodinating agent to introduce an iodine atom at the 3-position. google.com A common method employs a mixture of potassium iodate (B108269) (KIO₃) and potassium iodide (KI) in the presence of sulfuric acid. google.com In this reaction, hydrogen iodide (HI) and iodic acid react to generate iodine in situ, which then reacts with the substrate. google.com This method is effective, with reported yields for this step ranging from 90-95%. google.com

Regioselective Halogenation Strategies

The successful synthesis of this compound is dependent on highly regioselective halogenation reactions. The electron-donating amino group at the 2-position of the pyridine ring activates the ring for electrophilic aromatic substitution and directs incoming electrophiles, such as bromine and iodine, primarily to the C5 (para) and C3 (ortho) positions.

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a preferred reagent for the bromination of 2-aminopyridine due to its solid nature, which makes it easier and safer to handle compared to volatile and toxic liquid bromine. google.com It allows for the regioselective introduction of a bromine atom at the 5-position of the pyridine ring. ijssst.info The reaction is typically carried out in a solvent such as acetone (B3395972), and the use of NBS has been shown to produce 2-amino-5-bromopyridine in high yields, between 95-98%. ijssst.info

Optimizing the reaction conditions for the bromination of 2-aminopyridine with NBS is critical for maximizing the yield of the desired 2-amino-5-bromopyridine and minimizing byproduct formation. ijssst.info Key parameters that have been studied include the stoichiometry of the reagents, reaction temperature, and the rate of addition of NBS. ijssst.info Research has shown that using a 1:1 molar ratio of 2-aminopyridine to NBS provides the best results. ijssst.info Temperatures are typically kept low, between -10°C and 10°C, to control the reaction's selectivity. ijssst.info One optimized procedure involves the dropwise addition of NBS in acetone to a solution of 2-aminopyridine over 30 minutes at 10°C, followed by stirring for another 30 minutes. ijssst.info

Table 1: Optimization of Bromination Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) | Source |

| NBS Equivalents | 1.0 | 95 | 99 | |

| Temperature (°C) | -10 to -5 | 98 | 99 | |

| Reaction Time (h) | 1.5 | 97 | 98 | |

| Molar Ratio (Substrate:NBS) | 1:1 | 95.0 | 97.0 | ijssst.info |

The most effective strategy to inhibit the formation of 2-amino-3,5-dibromopyridine (B40352) is the strict control of the amount of NBS used. ijssst.info Using an equimolar ratio of NBS to 2-aminopyridine is crucial, as excess NBS directly leads to an increase in the dibrominated impurity. ijssst.info Slow, dropwise addition of the NBS solution also helps to control the reaction and prevent localized areas of high NBS concentration, further suppressing the side reaction. ijssst.infogoogle.com If the dibrominated byproduct does form, it can be removed from the desired product by washing with hot petroleum ether. orgsyn.org The identification of 2-amino-3,5-dibromopyridine as the primary byproduct was a key step in developing a more controlled and efficient large-scale synthesis. ijssst.info

Iodination with Potassium Iodate (KIO₃) and Potassium Iodide (KI)

A prevalent method for the synthesis of this compound involves the direct iodination of 2-amino-5-bromopyridine using a combination of potassium iodate (KIO₃) and potassium iodide (KI). ijssst.infogoogle.com This approach is favored for its convenience and scalability. ijssst.info

In-situ Generation of Iodine

A key feature of this method is the in-situ generation of the iodinating agent, iodine (I₂). ijssst.info In a strongly acidic medium, typically aqueous sulfuric acid, potassium iodide reacts with potassium iodate to produce iodine directly within the reaction mixture. ijssst.infogoogle.com This process ensures that the highly reactive iodine is immediately available to react with the substrate, 2-amino-5-bromopyridine. ijssst.info The reaction between potassium iodate and potassium iodide under acidic conditions is a reliable way to produce iodine for the subsequent electrophilic substitution. google.com

Regioselectivity at the 3-position via Electrophilic Aromatic Substitution

The pyridine ring in 2-amino-5-bromopyridine is activated towards electrophilic substitution by the electron-donating amino group. cymitquimica.com This directing effect preferentially guides the incoming electrophile, in this case, the iodonium (B1229267) ion (I⁺) generated from iodine, to the ortho and para positions relative to the amino group. In the case of 2-amino-5-bromopyridine, the 5-position is already occupied by a bromine atom. Therefore, the electrophilic iodination occurs selectively at the 3-position. rsc.org The amino group at the 2-position strongly directs the electrophilic attack to the 3- and 5-positions of the pyridine ring.

The reaction mechanism is a classic electrophilic aromatic substitution. The generated iodine molecule reacts with a molecule of 2-amino-5-bromopyridine to form this compound and a molecule of hydrogen iodide. google.com The hydrogen iodide can then continue to react with iodic acid to generate more iodine, creating a cyclic process. google.com

Optimization of Reaction Conditions for Iodination

Several factors have been identified as critical for optimizing the yield and purity of this compound. These include temperature, reaction time, and the molar ratio of reactants.

Table 1: Optimized Reaction Parameters for Iodination

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Temperature | 90-100 °C google.com | Lower temperatures result in an incomplete reaction, while higher temperatures can lead to iodine sublimation, reducing the yield. ijssst.info |

| Reaction Time | 1.5 - 3 hours ijssst.infogoogle.com | Sufficient time is required for the reaction to proceed to completion. |

| Molar Ratio (KIO₃:KI) | 1:1.2 ijssst.info to 1:0.5-0.7 google.com | This ratio directly impacts the concentration of iodine in the system. An excess of iodide can favor the reaction, but too much can also inhibit the reversible iodination. ijssst.info |

Following the reaction, the pH is typically adjusted to around 8 with ammonia (B1221849) or sodium hydroxide (B78521) to precipitate the product, which is then purified by recrystallization from ethanol (B145695). ijssst.infogoogle.com A yield of up to 90-95% with a purity of 99.5% has been reported under optimized conditions. google.com

Advanced Synthetic Approaches

In addition to the traditional methods, research has also focused on developing more advanced and efficient synthetic strategies.

One-Pot Synthetic Procedures

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, reduced waste, and shorter reaction times. sioc-journal.cn While a direct one-pot synthesis starting from 2-aminopyridine to this compound is a subject of ongoing research, related multi-step one-pot procedures for other halogenated pyridines have been successfully developed. sioc-journal.cn For instance, a one-pot method for synthesizing 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported with high yields (87%~94%), demonstrating the potential of this approach. sioc-journal.cn Such procedures often lead to simpler work-up, milder conditions, and are more environmentally friendly. sioc-journal.cn

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several strategies align with these principles.

One key area is the use of safer and more environmentally benign reagents and solvents. For example, some methods for the synthesis of related iodinated pyridines utilize water as a solvent, avoiding the use of volatile organic compounds. guidechem.com This approach not only enhances safety but also simplifies the process and reduces pollution. guidechem.com

Another green approach is the in-situ generation of reagents, as seen in the iodination with KIO₃ and KI, which avoids the handling and storage of elemental iodine. ijssst.info Furthermore, electrochemical methods for iodination are emerging as a promising green alternative. nih.gov These methods use electrons as the primary reactant to generate the active iodinating species from iodide sources in situ, often in aqueous solutions, thereby avoiding the need for chemical oxidizing agents. nih.gov

The development of one-pot syntheses also contributes to green chemistry by minimizing solvent usage and waste generation from intermediate purification steps. sioc-journal.cn The pursuit of such methodologies is crucial for developing more sustainable and economical industrial processes for the production of this compound. asianpubs.org

Solvent Selection (e.g., Aqueous Systems)

The choice of solvent is critical in the synthesis of this compound, influencing reaction rates, yields, and impurity profiles. Different solvents are employed for the sequential bromination and iodination steps.

For the initial bromination of 2-aminopyridine to 2-amino-5-bromopyridine, polar aprotic solvents are preferred. Acetone is a commonly cited solvent, used with N-bromosuccinimide (NBS) as the brominating agent. ijssst.infogoogle.com This reaction is typically performed at reduced temperatures to control selectivity and minimize the formation of the di-substituted byproduct, 2-amino-3,5-dibromopyridine. ijssst.info Acetic acid has also been documented as a solvent for bromination, particularly when using liquid bromine. orgsyn.org

The subsequent iodination of 2-amino-5-bromopyridine to form the final product prominently features aqueous systems. The reaction is frequently carried out by dissolving 2-amino-5-bromopyridine in an aqueous solution of sulfuric acid (e.g., 2 mol/L). ijssst.infogoogle.com This acidic, aqueous medium facilitates the in-situ generation of the iodinating species from potassium iodate (KIO₃) and potassium iodide (KI). ijssst.info The use of water as a solvent is advantageous for its low cost, safety, and environmental benefits. google.com An alternative system employs a mixture of acetic acid and water to achieve iodination. orgsyn.org

The selection of solvents for each stage is summarized in the table below.

| Synthetic Step | Solvent System | Reagents | Reference |

|---|---|---|---|

| Bromination | Acetone | 2-Aminopyridine, NBS | ijssst.infogoogle.com |

| Bromination | Acetic Acid | 2-Aminopyridine, Bromine | orgsyn.org |

| Iodination | Aqueous Sulfuric Acid | 2-Amino-5-bromopyridine, KIO₃, KI | ijssst.infogoogle.com |

| Iodination | Acetic Acid / Water | 2-Amino-5-bromopyridine, I₂, Iodic Acid | orgsyn.org |

Material Recycling and Waste Minimization

In the synthesis of this compound, strategies for material recycling and waste minimization are crucial for improving process efficiency and sustainability, particularly for large-scale production. ijssst.inforesearchgate.net A primary focus is the management of byproducts and the recovery of unreacted starting materials. ijssst.infoiip.res.in

A significant aspect of waste minimization is controlling the formation of the major impurity, 2-amino-3,5-dibromopyridine, during the initial bromination step. ijssst.inforesearchgate.net By optimizing reaction conditions, such as the stoichiometry of reagents and temperature, the generation of this byproduct can be effectively inhibited, simplifying purification and reducing waste. ijssst.info

Furthermore, research has verified the feasibility of recycling unreacted 2-amino-5-bromopyridine from the iodination step. ijssst.inforesearchgate.net Even under optimal conditions, a portion of this starting material may remain unconverted. ijssst.info A straightforward method for its recovery has been developed:

After the desired product, this compound, is precipitated and removed by filtration, the resulting aqueous filtrate is collected. ijssst.infogoogle.com

This filtrate, containing the unreacted 2-amino-5-bromopyridine, is extracted multiple times with an organic solvent, typically ethyl acetate (B1210297). ijssst.infogoogle.com

The combined organic layers are then evaporated under a vacuum to recover the unreacted 2-amino-5-bromopyridine as a solid. ijssst.info

This recovered material can be directly reintroduced into a subsequent batch of the iodination reaction. ijssst.info This recycling protocol has been shown to improve the total yield of this compound by approximately 13.9%, demonstrating a significant enhancement in material efficiency and a reduction in chemical waste. ijssst.info

Purification and Isolation Techniques for this compound

The isolation and purification of this compound are critical steps to achieve the high purity required for its use as a pharmaceutical intermediate. ijssst.infogoogle.com The process typically involves precipitation followed by washing and recrystallization.

Isolation The primary isolation of the crude product from the aqueous reaction mixture is achieved through precipitation. After the iodination reaction is complete, the mixture is cooled, and its pH is adjusted to a basic range of 8 to 9.5 using a base such as ammonia or sodium hydroxide solution. ijssst.infogoogle.com This neutralization causes the this compound to precipitate out of the solution as a solid. The precipitate is then collected by filtration. ijssst.info

Washing and Recrystallization The collected filter cake is washed with cool water to remove residual inorganic salts and other water-soluble impurities. ijssst.info The principal method for purification is recrystallization. Various solvent systems have been proven effective for this purpose. A common method involves recrystallizing the crude product from an aqueous ethanol solution, such as 85% or 90% ethanol. ijssst.info A Chinese patent also specifies a mixture of ethanol, tert-butanol, and water for recrystallization, which reportedly yields a product with 99.5% purity. google.com For the precursor, 2-amino-5-bromopyridine, washing with hot petroleum ether is an effective method to remove the 2-amino-3,5-dibromopyridine impurity. orgsyn.org

Chromatography In some procedures, column chromatography is employed as a purification method. For instance, after extraction, the residue can be purified by column chromatography using a mobile phase of petroleum ether and ethyl acetate to isolate the product. ijssst.info

The purity of the final product is often verified using High-Performance Liquid Chromatography (HPLC), with a typical mobile phase consisting of a mixture of acetonitrile (B52724) and water. ijssst.info

The table below summarizes the common purification techniques and reported outcomes.

| Technique | Solvent/Mobile Phase | Reported Purity | Reference |

|---|---|---|---|

| Precipitation (pH adjustment) | Aqueous Ammonia or NaOH | Crude solid | ijssst.infogoogle.com |

| Washing | Cool Water | Removes soluble impurities | ijssst.info |

| Recrystallization | 85% Alcohol | 98.5% | ijssst.info |

| Recrystallization | Ethanol / tert-Butanol / Water | 99.5% | google.com |

| Column Chromatography | Petroleum Ether / Ethyl Acetate (10/1) | - | ijssst.info |

Reactivity and Functionalization of 2 Amino 5 Bromo 3 Iodopyridine

Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 2-Amino-5-bromo-3-iodopyridine, the primary focus is on the palladium-catalyzed Suzuki-Miyaura and Sonogashira reactions, which take advantage of the different reactivities of the iodo and bromo substituents.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by reacting an organoboron species with an organic halide or triflate. preprints.org This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. uwindsor.ca

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. preprints.org The cycle begins with the oxidative addition of the organic halide to a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to form a Pd(II) intermediate. preprints.org This is followed by transmetalation, where a base activates the organoboron compound to form a borate (B1201080) species, which then transfers its organic group to the Pd(II) complex, displacing the halide. scielo.br The final step is reductive elimination, where the two organic groups on the Pd(II) complex are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. preprints.org

Common catalytic systems for Suzuki-Miyaura reactions consist of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. scielo.bracs.org Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a frequently used, pre-formed catalyst that is effective for a wide range of substrates. preprints.orgmdpi.com The choice of base (e.g., K₃PO₄, Na₂CO₃) and solvent (e.g., 1,4-dioxane/water, DME) is also critical for reaction success. preprints.orgmdpi.com

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine (a close structural analog of the title compound) with Various Arylboronic Acids. mdpi.com

| Arylboronic Acid | Catalyst System | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%), K₃PO₄ | 1,4-Dioxane/H₂O, 90 °C, 18 h | 5-Phenyl-2-methylpyridin-3-amine | 85 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%), K₃PO₄ | 1,4-Dioxane/H₂O, 90 °C, 18 h | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 82 |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5 mol%), K₃PO₄ | 1,4-Dioxane/H₂O, 90 °C, 18 h | 5-(4-Fluorophenyl)-2-methylpyridin-3-amine | 79 |

| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5 mol%), K₃PO₄ | 1,4-Dioxane/H₂O, 90 °C, 18 h | 2-Methyl-5-[4-(trifluoromethyl)phenyl]pyridin-3-amine | 75 |

| 3,4-Difluorophenylboronic acid | Pd(PPh₃)₄ (5 mol%), K₃PO₄ | 1,4-Dioxane/H₂O, 90 °C, 18 h | 5-(3,4-Difluorophenyl)-2-methylpyridin-3-amine | 78 |

In dihalogenated heteroarenes containing two different halogens, the site selectivity of the Suzuki-Miyaura coupling is primarily dictated by the difference in carbon-halogen bond dissociation energies (BDE). rsc.org The reactivity generally follows the order: C–I > C–Br > C–Cl. rsc.org Consequently, for this compound, oxidative addition of the palladium catalyst occurs preferentially at the more labile C-3 iodo position, leaving the C-5 bromo position intact for subsequent functionalization. rsc.org

While the halogen's identity is the dominant factor, other influences such as the electronic properties of the ring and the steric environment also play a role. rsc.org The pyridine (B92270) nitrogen activates adjacent positions (C2 and C6) towards oxidative addition. acs.org However, in substrates like 2-bromo-3-iodopyridine, the inherent reactivity of the C-I bond overrides the positional activation, leading to selective coupling at C-3. rsc.org Furthermore, the choice of ligand and the palladium-to-ligand ratio can sometimes be used to alter or reverse the intrinsic site selectivity, as different palladium species (e.g., mononuclear complexes vs. palladium clusters) can exhibit different mechanistic pathways and selectivities. acs.orgchemrxiv.org

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between a vinyl or aryl halide and a terminal alkyne. libretexts.org This reaction has become indispensable for the synthesis of arylalkynes and conjugated enynes, which are important structures in natural products and materials science. libretexts.orgmdpi.com

The classical Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, typically CuI. mdpi.comorganic-chemistry.org The mechanism is believed to involve two interconnected catalytic cycles. libretexts.orgsci-hub.se In the palladium cycle, similar to the Suzuki reaction, a Pd(0) species undergoes oxidative addition with the aryl halide. libretexts.org In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base (which also often serves as the solvent) to form a copper(I) acetylide intermediate. sci-hub.se This copper acetylide then undergoes transmetalation with the Pd(II)-halide complex, transferring the alkynyl group to the palladium center. libretexts.org Subsequent reductive elimination yields the alkynylated product and regenerates the Pd(0) catalyst. libretexts.org The addition of the copper(I) co-catalyst significantly accelerates the reaction, allowing it to proceed under much milder conditions, often at room temperature. libretexts.orgsci-hub.se Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.orgsci-hub.se

The Sonogashira coupling is known for its broad substrate scope. In the context of halogenated aminopyridines, the reaction proceeds efficiently with a variety of terminal alkynes, including both aromatic and aliphatic derivatives. scirp.org For this compound, the much greater reactivity of the C-I bond ensures that the Sonogashira coupling occurs selectively at the C-3 position. nih.gov

Optimization of the reaction conditions is key to achieving high yields. This involves the careful selection of the palladium catalyst, ligand, copper(I) source, base, and solvent. scirp.org Studies on the coupling of 2-amino-3-bromopyridines have shown that a system using Pd(CF₃COO)₂ as the catalyst, PPh₃ as the ligand, CuI as the co-catalyst, and Et₃N as the base in DMF solvent provides excellent yields. scirp.org The presence of the copper(I) salt is often crucial; its omission can lead to significantly lower yields, although efficient copper-free systems have also been developed, particularly for more reactive iodides. nih.govbeilstein-journals.org The electronic nature of substituents on the terminal alkyne can influence reaction efficiency, but generally, both electron-rich and electron-poor alkynes participate well in the coupling. scirp.org

Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridine Derivatives with Various Terminal Alkynes. scirp.org

| Aminopyridine Substrate | Terminal Alkyne | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100 °C, 3 h | 2-Amino-3-(phenylethynyl)pyridine | 96 |

| 2-Amino-3-bromopyridine | 4-Ethynyltoluene | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100 °C, 3 h | 2-Amino-3-(p-tolylethynyl)pyridine | 95 |

| 2-Amino-3-bromopyridine | Cyclopropylacetylene | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100 °C, 3 h | 2-Amino-3-(cyclopropylethynyl)pyridine | 88 |

| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100 °C, 3 h | 2-Amino-5-methyl-3-(phenylethynyl)pyridine | 93 |

| 2-Amino-3-bromo-5-methylpyridine | 1-Octyne | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100 °C, 3 h | 2-Amino-3-(oct-1-yn-1-yl)-5-methylpyridine | 89 |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction is applicable to this compound, enabling the introduction of various nitrogen-based substituents. The use of palladium catalysts, such as those derived from Pd₂(dba)₃ and ligands like Xantphos, facilitates the amination at the bromine or iodine-substituted positions. The choice of reaction conditions, including the catalyst, ligand, and base, is crucial for achieving high yields and selectivity. rsc.orgresearchgate.net

Copper-Catalyzed C-N Bond Formation

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, provides an alternative to palladium-catalyzed methods. rsc.orggoogle.com Research has demonstrated that copper(I) iodide (CuI) can effectively catalyze the amination of halopyridines. rsc.orgresearchgate.net In the context of this compound, copper-catalyzed reactions can be employed to form C-N bonds, often with different selectivity compared to palladium catalysis. rsc.org For instance, copper-catalyzed amination of 2-bromo-5-iodopyridine (B107189) has been shown to be a viable method for introducing amino groups.

Regioselective Amination at C-5 Position

The presence of two different halogens (bromo and iodo) on the pyridine ring of this compound allows for regioselective amination. The carbon-iodine (C-I) bond is generally more reactive towards cross-coupling reactions than the carbon-bromine (C-Br) bond. rsc.org This difference in reactivity can be exploited to achieve selective amination at the C-5 position, which is occupied by the bromine atom.

Studies have shown that under specific copper-catalyzed conditions, selective amination can be achieved at the C-5 position of similar 2-substituted-5-halopyridines. rsc.orgrsc.org For example, in the case of 2-bromo-5-iodopyridine, amination occurs preferentially at the C-5 position. rsc.org This selectivity is attributed to the greater reactivity of the C-I bond, leading to the formation of the C-5 aminated product. rsc.org

Table 1: Regioselective Amination of Halopyridines

| Starting Material | Catalyst System | Major Product | Reference |

|---|---|---|---|

| 2-Amino-5-iodopyridine | CuI/Ethylene glycol | 2-Amino-5-aminosubstituted-pyridine | rsc.org |

| 2-Bromo-5-iodopyridine | CuI/Ethylene glycol | 2-Bromo-5-aminosubstituted-pyridine | rsc.org |

| 5-Bromo-2-chloropyridine | Pd₂(dba)₃/Xantphos | 5-Amino-2-chloropyridine | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is another important class of reactions for functionalizing halogenated pyridines. cymitquimica.comresearchgate.net The electron-deficient nature of the pyridine ring, enhanced by the presence of halogen atoms, facilitates the attack of nucleophiles. baranlab.org In this compound, the bromo and iodo substituents can be displaced by various nucleophiles. cymitquimica.com

Regioselective SNAr with Various Nucleophiles

The regioselectivity of SNAr reactions on this compound is influenced by the nature of the nucleophile and the reaction conditions. The positions ortho and para to the ring nitrogen are generally activated towards nucleophilic attack. The relative reactivity of the C-Br and C-I bonds also plays a crucial role.

Research on related polyhalogenated pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has demonstrated that regioselective SNAr reactions can be achieved with a variety of nucleophiles. researchgate.net For instance, in some systems, the substitution of a chloro group is preferred over a bromo group in the absence of a palladium catalyst. researchgate.net The specific conditions and the nature of the nucleophile dictate which halogen is displaced. researchgate.netacs.org

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating amino group at the C-2 position in this compound can facilitate such reactions. cymitquimica.com The directing effect of the amino group (ortho, para-directing) and the existing substituents will influence the position of further substitution. The bromine and nitro groups in compounds like 5-Bromo-3-nitropyridine-2,4-diol direct further substitution to specific positions.

Metalation and Lithiation Studies

Directed ortho-metalation and metal-halogen exchange are powerful tools for the functionalization of pyridines. researchgate.net Lithiation of halopyridines can be achieved using strong bases like lithium diisopropylamide (LDA) or n-butyllithium (nBuLi), often at low temperatures. acs.orgrsc.org The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

For iodopyridines, directed ortho-lithiation has been reported, which can be followed by subsequent reactions. acs.org In the context of this compound, metalation could potentially occur at the C-4 or C-6 positions, directed by the amino group or the nitrogen atom of the pyridine ring. Halogen dance reactions, where a halogen atom migrates to a different position upon treatment with a strong base, have also been observed in bromopyridines and could be a potential reaction pathway for this compound. researchgate.netrsc.org

Regioselective Ortho-Lithiation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. acs.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or a lithium amide. acs.org In the case of this compound, the primary amino group (-NH₂) serves as a potent directing group.

The reaction mechanism involves the initial coordination of the lithium base to the heteroatom of the directing group. This pre-complexation brings the base into close proximity with the ortho-protons, facilitating the abstraction of the most acidic proton. chemicalbook.com For this compound, the proton at the C-4 position is the most likely site for deprotonation. Its acidity is enhanced by the inductive effects of the adjacent halogens and its position ortho to the powerful amino directing group.

The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is a common method for achieving regioselective ortho-lithiation of halopyridines. researchgate.net This approach minimizes competing reactions, such as nucleophilic attack on the pyridine ring or halogen-metal exchange. The resulting 4-lithio-2-amino-5-bromo-3-iodopyridine intermediate can then be trapped by a variety of electrophiles to introduce a new substituent specifically at the C-4 position.

Table 1: Reaction Conditions for Regioselective Ortho-Lithiation

| Parameter | Condition | Rationale |

| Substrate | This compound | Contains a strong directing group (-NH₂) and activated C-H bond. |

| Base | Lithium Diisopropylamide (LDA) | Strong, sterically hindered, non-nucleophilic base prevents side reactions. researchgate.net |

| Solvent | Tetrahydrofuran (THF) | Aprotic, polar solvent, suitable for low-temperature reactions. researchgate.net |

| Temperature | -78 °C | Cryogenic temperature enhances selectivity and stability of the organolithium intermediate. researchgate.net |

| Outcome | Formation of 4-lithio-2-amino-5-bromo-3-iodopyridine | Regioselective deprotonation at the position ortho to the amino group. |

Isomerization of Organolithium Derivatives

Organolithium intermediates derived from halogenated aromatic and heteroaromatic compounds can sometimes undergo rearrangement. This process, famously known as the "halogen dance," involves the migration of a halogen atom to a different position on the ring, concurrent with the migration of the lithium atom. rsc.orgresearchgate.net This isomerization is driven by the formation of a thermodynamically more stable organolithium species.

In the context of this compound, the initially formed 4-lithio derivative could potentially isomerize. The stability of aryllithium compounds is influenced by factors such as inductive effects and the ability of adjacent groups to stabilize the carbanion. The "halogen dance" typically requires a base and can proceed through various mechanisms, including the formation of aryne intermediates (e.g., pyridynes) or via intermolecular halogen transfer. rsc.org

Table 2: Factors Influencing Isomerization of Organolithium Derivatives

| Factor | Influence on Isomerization | Example from Related Systems |

| Base | Can catalyze isomerization through deprotonation/reprotonation or aryne formation. | Non-nucleophilic superbases can catalyze the isomerization of bromoarenes. rsc.org |

| Temperature | Higher temperatures can provide the activation energy for rearrangement or elimination to an aryne. | Stoichiometric metalation for halogen dance often requires cryogenic temperatures to control reactivity. rsc.org |

| Solvent | Can influence the aggregation state and reactivity of the organolithium species. | THF is a common solvent for both lithiation and subsequent isomerization studies. researchgate.net |

| Halogen Substituents | The nature and position of halogens affect the stability of intermediates and transition states. | The rearrangement of 1,2,4-tribromobenzene (B129733) to the 1,3,5-isomer is a classic example of base-catalyzed halogen dance. rsc.org |

Applications in Medicinal Chemistry and Drug Discovery

2-Amino-5-bromo-3-iodopyridine as a Scaffold for Bioactive Molecules.google.combenchchem.com

This compound serves as a fundamental scaffold for the development of a multitude of bioactive molecules. google.com Its structure allows for selective chemical modifications at the 2-amino, 3-iodo, and 5-bromo positions, enabling the synthesis of diverse compound libraries. This versatility is crucial in the search for new therapeutic agents. The compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical products. guidechem.com Researchers have utilized this scaffold to create complex heterocyclic structures, which are prevalent in many biologically active compounds. researchgate.netresearchgate.net

Synthesis of Tyrosine Kinase Inhibitors.google.comijssst.info

One of the most significant applications of this compound is in the synthesis of tyrosine kinase inhibitors. google.comijssst.info Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in various diseases, most notably cancer.

The development of tyrosine kinase inhibitors is a cornerstone of modern cancer chemotherapy, and this compound is an indispensable intermediate in this field. google.comijssst.info It is used to synthesize inhibitors that can target specific tyrosine kinases involved in cancer cell proliferation and survival. guidechem.comguidechem.com These inhibitors are being investigated for the treatment of a wide range of cancers, including breast, colon, prostate, lung, and various forms of leukemia. google.com For instance, it is a key starting material in the synthesis of 2-amino-3-(3,4,5-trimethoxyphenyl)pyridine derivatives, which have been studied as potent inhibitors of ALK2, a kinase implicated in certain cancers. acs.org

Development of CRAC Inhibitors for Autoimmune and Inflammatory Diseases.google.com

Beyond cancer, this compound is utilized in the synthesis of inhibitors for Calcium Release-Activated Calcium (CRAC) channels. google.com CRAC channel inhibitors are a promising class of drugs for the treatment of autoimmune and inflammatory diseases. google.comarabjchem.org By modulating calcium signaling in immune cells, these inhibitors can help to suppress the inflammatory response that characterizes these conditions. The synthesis of 4-azaindole (B1209526) derivatives as CRAC inhibitors highlights the utility of pyridine-based scaffolds in this therapeutic area. arabjchem.org

Structural Basis for Antimalarial Drug Development.google.com

The compound also serves as a structural active center for the development of new antimalarial drugs. google.com The emergence of drug-resistant strains of malaria parasites necessitates the discovery of novel therapeutic agents with different mechanisms of action. The pyridine (B92270) core of this compound provides a foundation for designing molecules that can effectively combat the parasite. Research into 3,5-substituted 2-aminopyridines has shown promise in identifying orally active antimalarial compounds. lookchem.com

Application in Mitotic Kinase Inhibitor Design.google.comnih.gov

This compound is employed as a structural scaffold for the design of mitotic kinase inhibitors. google.comnih.gov Mitotic kinases are essential for cell division, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy. For example, it has been used in the synthesis of inhibitors for Nek2, a serine/threonine kinase involved in mitotic processes. nih.gov The aminopyridine scaffold has been shown to significantly increase the inhibitory activity against Nek2. nih.gov Similarly, it has been a key component in the development of inhibitors for Monopolar Spindle 1 (MPS1) kinase, another critical regulator of mitosis. acs.org

FabI Inhibitors for Antibacterial Applications.google.com

In the fight against bacterial infections, this compound is used as a precursor for the synthesis of FabI inhibitors. google.com FabI is an enzyme essential for fatty acid biosynthesis in bacteria. Inhibiting this enzyme disrupts the bacterial cell membrane integrity, leading to bacterial growth inhibition. This application underscores the broad utility of this compound in addressing various global health challenges.

Pyridine Derivatives with Antimicrobial and Anti-inflammatory Properties

The 2-aminopyridine (B139424) scaffold is a well-established pharmacophore in medicinal chemistry, known to be a core structure in compounds exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory effects. researchgate.netresearchgate.net Derivatives of 2-aminopyridine have been shown to be effective against various bacterial and fungal strains. researchgate.netmdpi.comnih.gov The introduction of halogen atoms into the pyridine ring can further modulate the biological activity of these compounds. google.com

While direct studies on the antimicrobial and anti-inflammatory properties of this compound are not extensively documented, its structural framework suggests significant potential. The presence of the 2-amino group is a key feature in many biologically active pyridine derivatives. researchgate.net Furthermore, compounds incorporating a 2-aminopyridine moiety have been investigated for their anti-inflammatory action, for instance, through the inhibition of pathways like p38α MAPK. nih.gov The inherent properties of the 2-aminopyridine core, combined with the presence of bromo and iodo substituents, make this compound a compound of interest for the synthesis of new antimicrobial and anti-inflammatory drug candidates. chemimpex.comontosight.ai Its precursor, 2-amino-5-bromopyridine (B118841), is also utilized in creating derivatives with potential biological activities. ontosight.ai

Table 1: Examples of Biological Activities of the 2-Aminopyridine Scaffold

| Biological Activity | Reference |

| Antimicrobial | researchgate.netmdpi.comnih.gov |

| Anti-inflammatory | researchgate.netgoogle.comnih.gov |

| Antiviral | researchgate.net |

| Antitumor | researchgate.net |

| Anti-Alzheimer | researchgate.net |

Design of VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. The compound this compound is a documented intermediate in the synthesis of VEGFR-2 inhibitors. google.com Its precursor, 2-amino-5-bromopyridine, is also used for synthesizing compounds targeting VEGFR-2. google.comgoogle.compatsnap.com

The synthesis of these inhibitors often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where the halogen atoms on the pyridine ring are substituted with other molecular fragments. acs.org The differential reactivity of the C-I and C-Br bonds in this compound allows for sequential, site-selective functionalization. Typically, the carbon-iodine bond is more reactive and will undergo coupling first under specific catalytic conditions. acs.orgrsc.org This enables the controlled, step-wise assembly of complex molecules designed to fit into the ATP-binding pocket of the VEGFR-2 kinase domain.

For instance, a general synthetic route involves a Suzuki coupling at the C-3 position (iodine) followed by another coupling reaction at the C-5 position (bromine) to build the final inhibitor structure. acs.org

Table 2: Role of this compound in Synthesis

| Target Class | Synthetic Role | Key Reaction Type | Reference |

| VEGFR-2 Inhibitors | Intermediate | Suzuki-Miyaura Coupling | google.comacs.org |

| Tyrosine Kinase Inhibitors | Intermediate | Not specified | google.comijssst.info |

Synthesis of Dopamine (B1211576) D3 Receptor Agonists

Dopamine D3 receptors are implicated in various neurological and psychiatric disorders. Selective D3 receptor agonists are sought after for therapeutic applications, including the treatment of conditions like Parkinson's disease and substance abuse. google.com The synthesis of selective dopamine D3 receptor agonists has utilized aminopyridine derivatives as key starting materials. google.comgoogle.compatsnap.com

Specifically, the precursor 2-amino-5-bromopyridine is cited as an important intermediate for the preparation of these agonists. google.comgoogle.compatsnap.com This establishes a strong rationale for the use of this compound in similar synthetic strategies. The presence of two distinct halogen atoms offers synthetic handles for introducing the necessary pharmacophoric elements required for D3 receptor affinity and selectivity. The synthesis often involves building a complex structure that typically includes an amine moiety, a spacer, and a hydrophobic residue, which can be attached to the pyridine core via reactions at the halogenated positions. acs.orgnih.gov

Formation of Imidazo[1,2-a]pyridine (B132010) Compounds

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system found in numerous pharmaceutical agents with a broad spectrum of activities, including antiviral, anti-inflammatory, and anticancer properties. tci-thaijo.orgmdpi.com The most common method for synthesizing this fused ring system is the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound. tci-thaijo.orgorganic-chemistry.orgmdpi.com

This compound is a suitable substrate for this transformation. The reaction mechanism typically involves the initial nucleophilic attack of the endocyclic pyridine nitrogen onto the α-carbon of the carbonyl compound, followed by an intramolecular cyclization via condensation of the exocyclic amino group with the carbonyl group, leading to the formation of the imidazole (B134444) ring.

The presence of the bromo and iodo substituents on the resulting 6-bromo-8-iodo-imidazo[1,2-a]pyridine core provides valuable sites for further diversification through cross-coupling reactions, allowing for the creation of extensive libraries of compounds for drug discovery. mdpi.commdpi.com For example, iodo-substituted imidazo[1,2-a]pyridines can undergo aminocarbonylation reactions to produce carboxamide derivatives. mdpi.com

Table 3: General Reaction for Imidazo[1,2-a]pyridine Formation

| Reactant 1 | Reactant 2 | Product Scaffold | Reference |

| 2-Aminopyridine Derivative | α-Halocarbonyl Compound | Imidazo[1,2-a]pyridine | tci-thaijo.orgorganic-chemistry.orgmdpi.com |

| 2-Amino-iodopyridine | Chloroacetaldehyde | Iodo-imidazo[1,2-a]pyridine | mdpi.com |

Computational and Theoretical Studies

Electronic Structure Analysis

Electronic structure analysis investigates the distribution of electrons within a molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. For substituted pyridines, methods like Density Functional Theory (DFT) are employed to calculate and visualize the electronic environment.

Quantum Mechanical Investigations

Quantum mechanical investigations provide quantitative data on molecular properties, reactivity, and energetics. DFT is a principal method for these studies, offering a balance between accuracy and computational cost. researchgate.net Investigations into similar molecules, such as 2-Amino-3-bromo-5-nitropyridine, utilize DFT with basis sets like 6–311++G(d,p) to optimize molecular geometry and calculate various parameters. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net

In studies of related pyridine (B92270) derivatives, the HOMO is typically located over the aminopyridine skeleton, while the LUMO is distributed across the ring system. mdpi.com For example, in 3-bromo-2-hydroxypyridine, the HOMO energy is -7.467 eV and the LUMO energy is -0.682 eV, resulting in an energy gap of 6.785 eV. mdpi.com The presence of electron-donating and withdrawing groups significantly modulates these energy levels. For 2-Amino-5-bromo-3-iodopyridine, the amino group would raise the HOMO energy, making the molecule a better electron donor, while the bromo and iodo substituents would lower the LUMO energy, enhancing its electron-accepting capability.

Table 1: Frontier Molecular Orbital Data for Related Pyridine Compounds

| Compound Name | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 3-Bromo-2-hydroxypyridine | DFT/6-311++G(d,p) | -7.467 | -0.682 | 6.785 | mdpi.com |

| 2-Amino-3-bromo-5-nitropyridine | DFT/B3LYP/6–311++G(d,p) | - | - | - | researchgate.net |

Note: Specific values for this compound are not available in the searched literature; this table provides context from similar structures.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of chemical reactivity. These include ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). Hardness and softness describe the resistance of a molecule to change its electron distribution, while the electrophilicity index measures its capacity to accept electrons. researchgate.net A high electrophilicity index can indicate significant biological activity. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict sites for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. researchgate.netmdpi.com For aminopyridines, the most negative potential is generally located around the nitrogen atom of the pyridine ring and the amino group, identifying these as sites for hydrogen bonding and electrophilic interaction. researchgate.net The areas around the halogen atoms, particularly iodine, can also exhibit positive potential (a "sigma-hole"), making them sites for halogen bonding.

Table 2: Calculated Reactivity Descriptors for a Related Compound

| Parameter | Formula | Value (for 2-Amino-3-bromo-5-nitropyridine) | Source |

| Ionization Potential (I) | I ≈ -EHOMO | - | researchgate.net |

| Electron Affinity (A) | A ≈ -ELUMO | - | researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | - | researchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | 0.239 | researchgate.net |

| Electrophilicity Index (ω) | ω = (I + A)² / (8η) | 5.905 | researchgate.net |

Note: Data is for the related compound 2-Amino-3-bromo-5-nitropyridine as specific values for the target compound were not found.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states, intermediates, and the energetics of reaction pathways. For this compound, which is a key intermediate in cross-coupling reactions, such studies are particularly valuable. acs.org

A primary application is in understanding the mechanism of Suzuki cross-coupling reactions, where the compound is frequently used. acs.org Computational studies, typically using DFT, can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. For example, in the synthesis of 2-amino-3-(3,4,5-trimethoxyphenyl)pyridine derivatives, this compound is coupled with a boronic acid in the presence of a palladium catalyst. acs.org Computational modeling can determine the transition state energies for the C-I versus C-Br bond activation, explaining the high regioselectivity observed in these reactions, where the more reactive C-I bond typically undergoes oxidative addition first. These analyses help in optimizing reaction conditions, such as the choice of catalyst, solvent, and temperature, to improve yields and selectivity.

Advanced Characterization Techniques for Reaction Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Amino-5-bromo-3-iodopyridine. It provides detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR: Proton NMR is routinely used to confirm the identity and structure of the compound. In a deuterochloroform (CDCl₃) solvent, the ¹H NMR spectrum of this compound exhibits distinct signals that correspond to the protons on the pyridine (B92270) ring and the amino group. ijssst.infochemicalbook.com A broad singlet is typically observed for the amino (-NH₂) protons, while the aromatic protons at positions 4 and 6 on the pyridine ring appear as distinct doublets. ijssst.infochemicalbook.com

| Proton Location | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-6 | 8.06 | Doublet (d) | 2.2 |

| H-4 | 7.96 | Doublet (d) | 2.2 |

| -NH₂ | 4.96 - 5.00 | Singlet (s) | N/A |

| Table generated from data found in sources. ijssst.infochemicalbook.com |

¹³C NMR: While ¹H NMR provides information on the proton framework, ¹³C NMR spectroscopy is employed to probe the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum, with its chemical shift influenced by the attached atoms (nitrogen, bromine, iodine). Specific experimental ¹³C NMR data for this compound is not detailed in the reviewed scientific literature.

NMR spectroscopy is particularly vital for confirming the regioselectivity of the synthesis, specifically the positions of the bromine and iodine substituents. The synthesis typically involves the iodination of 2-amino-5-bromopyridine (B118841). ijssst.info The substitution pattern of the final product is unequivocally confirmed by the ¹H NMR spectrum.

The presence of two distinct signals in the aromatic region, both appearing as doublets, is characteristic of protons on adjacent carbons being split by each other. However, in this compound, the protons are at positions C4 and C6. The observed splitting pattern, where the H-4 and H-6 protons appear as sharp doublets with a small coupling constant (J = 2.2 Hz), confirms their meta-relationship to each other. chemicalbook.com This coupling pattern definitively establishes that iodination has occurred at the C3 position, adjacent to the amino group, and not at the C4 or C6 positions, which would have resulted in a different set of signals and coupling patterns.

Mass Spectrometry (HRMS, LC-MS)

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and confirm the elemental composition of this compound.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For this compound, LC-MS analysis is used to confirm the mass of the synthesized product. The compound, with a molecular formula of C₅H₄BrIN₂, has a calculated monoisotopic mass of approximately 297.86 Da. nih.gov In electrospray ionization (ESI) mode, the compound is typically observed as its protonated molecule [M+H]⁺, which would have an m/z (mass-to-charge ratio) of approximately 299.87 Da. One study reported a calculated m/z of 298.8159. ijssst.info

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound. By comparing the experimentally measured accurate mass with the theoretical mass calculated for the formula C₅H₄BrIN₂, HRMS can definitively confirm the compound's elemental composition, distinguishing it from other potential isobaric impurities.

| Technique | Parameter | Value |

| Calculated | Monoisotopic Mass | 297.86026 Da |

| Calculated | Molecular Weight | 298.91 g/mol |

| LC-MS (ESI) | Expected Ion | [M+H]⁺ (approx. 299.87 Da) |

| Table generated from data found in sources. nih.govsigmaaldrich.com |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of synthesized this compound. It separates the target compound from any unreacted starting materials, byproducts, or other impurities.

A common method for purity analysis is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, typically with detection by ultraviolet (UV) spectroscopy. A published method for the purity assessment of this compound reported achieving a purity of 98.7%. ijssst.info

| HPLC Parameter | Condition |

| Column | Hypersil BDS C18 (5 µm, 250×4.6 mm) |

| Mobile Phase | Acetonitrile (B52724) / Water (60/40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 245 nm |

| Column Temperature | 25 °C |

| Table generated from data found in source. ijssst.info |

Future Directions and Emerging Research

Exploration of Novel Functionalization Strategies

The presence of two different halogen atoms (bromine and iodine) at positions 5 and 3, respectively, alongside an amino group at position 2, offers a rich platform for selective functionalization. cymitquimica.com The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key area of exploration, particularly in metal-catalyzed cross-coupling reactions.

Future research is focused on developing more sophisticated and orthogonal strategies to modify the molecule step-by-step. Emerging trends include:

Selective Cross-Coupling Reactions: The C-I bond is typically more reactive than the C-Br bond in palladium-catalyzed reactions, allowing for sequential functionalization. Researchers are optimizing conditions for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination to selectively target the C-3 position first, followed by modification at the C-5 position. rsc.orgrsc.org For instance, Sonogashira coupling has been used to introduce alkynyl groups, which are precursors for kinase inhibitors. rsc.org

Directed C-H Functionalization: The iodine atom at the C-3 position is being investigated as a transient directing group in palladium-catalyzed couplings. This strategy could facilitate previously challenging meta-selective substitutions on the pyridine (B92270) ring, opening new avenues for creating novel analogues.

Copper-Catalyzed Couplings: Beyond palladium, copper-catalyzed reactions are proving effective for specific transformations. Ullmann-type couplings using copper catalysts have been shown to achieve arylation at various positions on the pyridine ring, expanding the toolkit for derivatization. smolecule.com